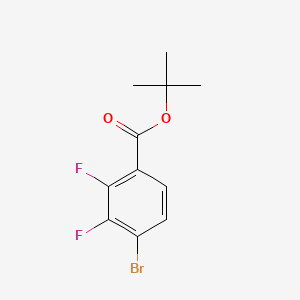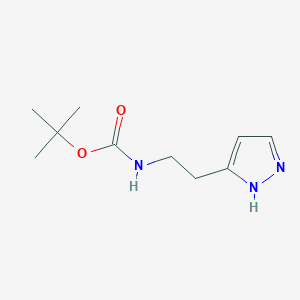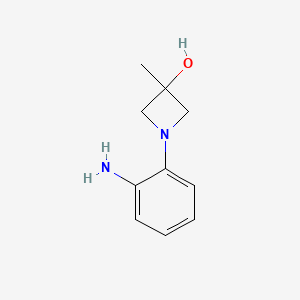
(1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a methyl trifluoromethanesulfonate group
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a cyclobutyl derivative with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: (1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.
科学研究应用
Chemistry: In organic synthesis, (1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound’s trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceuticals. Therefore, it is used in the development of new drugs with enhanced therapeutic profiles.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the synthesis of herbicides and insecticides.
作用机制
The mechanism by which (1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. Additionally, the cyclobutyl ring can provide steric hindrance, influencing the compound’s binding affinity and selectivity.
相似化合物的比较
Methyl trifluoromethanesulfonate: Similar in structure but lacks the cyclobutyl ring.
Trifluoromethyltrimethylsilane: Contains a trifluoromethyl group but differs in its overall structure and reactivity.
Trifluoromethanesulfonyl chloride: Used for introducing trifluoromethyl groups but has different functional groups.
Uniqueness: (1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate is unique due to the combination of the trifluoromethyl group, cyclobutyl ring, and trifluoromethanesulfonate group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
属性
分子式 |
C7H8F6O3S |
|---|---|
分子量 |
286.19 g/mol |
IUPAC 名称 |
[1-(trifluoromethyl)cyclobutyl]methyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H8F6O3S/c8-6(9,10)5(2-1-3-5)4-16-17(14,15)7(11,12)13/h1-4H2 |
InChI 键 |
OWTHBRNPISTGCU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(COS(=O)(=O)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


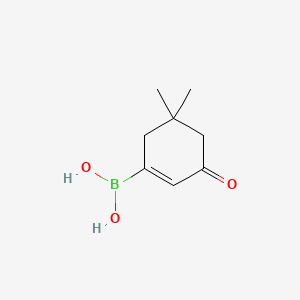
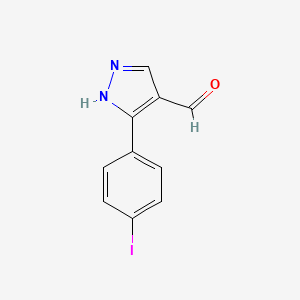
![2-{[(3aR,4S,6R,6aS)-6-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}aceticacid](/img/structure/B13454969.png)
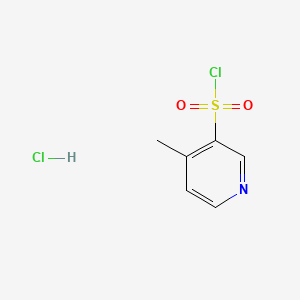

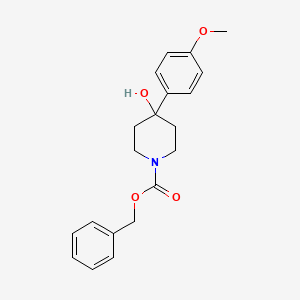
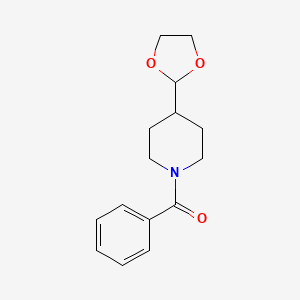
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)
![7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B13455015.png)
![1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride](/img/structure/B13455019.png)
